10,10'-((2-Methylpyrimidine-4,6-diyl)bis(4,1-phenylene))bis(9,9-diphenyl-9,10-dihydroacridine)
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Overview
Description
10,10’-((2-Methylpyrimidine-4,6-diyl)bis(4,1-phenylene))bis(9,9-diphenyl-9,10-dihydroacridine) is a complex organic compound with the molecular formula C67H48N4 and a molecular weight of 909.12 g/mol This compound is notable for its unique structure, which includes a pyrimidine core linked to phenylene and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10,10’-((2-Methylpyrimidine-4,6-diyl)bis(4,1-phenylene))bis(9,9-diphenyl-9,10-dihydroacridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the acridine moieties, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and solvent environments to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroacridine derivatives .
Scientific Research Applications
10,10’-((2-Methylpyrimidine-4,6-diyl)bis(4,1-phenylene))bis(9,9-diphenyl-9,10-dihydroacridine) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 10,10’-((2-Methylpyrimidine-4,6-diyl)bis(4,1-phenylene))bis(9,9-diphenyl-9,10-dihydroacridine) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine): Another acridine-based compound with similar structural features but different functional groups.
9,9-Diphenyl-9,10-dihydroacridine: A simpler acridine derivative used in various chemical and biological studies.
Uniqueness
10,10’-((2-Methylpyrimidine-4,6-diyl)bis(4,1-phenylene))bis(9,9-diphenyl-9,10-dihydroacridine) is unique due to its combination of a pyrimidine core with phenylene and acridine groups.
Properties
Molecular Formula |
C67H48N4 |
---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
10-[4-[6-[4-(9,9-diphenylacridin-10-yl)phenyl]-2-methylpyrimidin-4-yl]phenyl]-9,9-diphenylacridine |
InChI |
InChI=1S/C67H48N4/c1-47-68-60(48-38-42-54(43-39-48)70-62-34-18-14-30-56(62)66(50-22-6-2-7-23-50,51-24-8-3-9-25-51)57-31-15-19-35-63(57)70)46-61(69-47)49-40-44-55(45-41-49)71-64-36-20-16-32-58(64)67(52-26-10-4-11-27-52,53-28-12-5-13-29-53)59-33-17-21-37-65(59)71/h2-46H,1H3 |
InChI Key |
RSUUGFVARVOIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=C(C=C2)N3C4=CC=CC=C4C(C5=CC=CC=C53)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)N9C1=CC=CC=C1C(C1=CC=CC=C19)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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